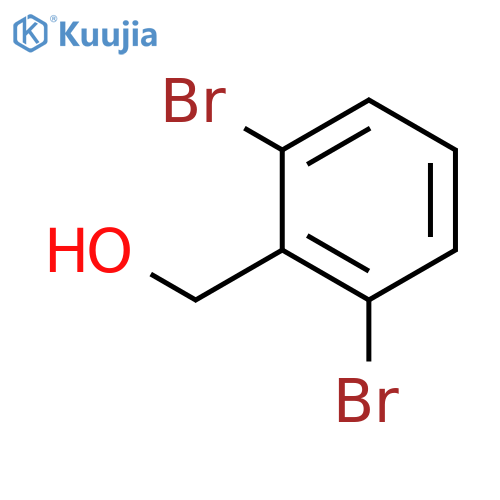Cas no 1013031-65-6 ((2,6-Dibromophenyl)methanol)

(2,6-Dibromophenyl)methanol 化学的及び物理的性質
名前と識別子
-
- (2,6-Dibromophenyl)methanol
- 2,6-Dibromobenzyl alcohol
- Z1269239829
- AKOS016001580
- EN300-1266472
- MFCD13185492
- Benzenemethanol, 2,6-dibromo-
- A897199
- CS-M3140
- 1013031-65-6
- SCHEMBL1046232
- SY111636
- Y10147
- DS-3643
- DB-361901
- AMY21977
- DTXSID80694360
-
- MDL: MFCD13185492
- インチ: InChI=1S/C7H6Br2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
- InChIKey: MUMDGZCWRBIKDZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(CO)C(=C1)Br)Br
計算された属性
- せいみつぶんしりょう: 265.87649g/mol
- どういたいしつりょう: 263.87854g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 97.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 20.2Ų
(2,6-Dibromophenyl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1266472-10.0g |
(2,6-dibromophenyl)methanol |
1013031-65-6 | 95% | 10.0g |
$329.0 | 2023-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GI850-1g |
(2,6-Dibromophenyl)methanol |
1013031-65-6 | 98% | 1g |
379.0CNY | 2021-07-12 | |
| Chemenu | CM247305-5g |
(2,6-Dibromophenyl)methanol |
1013031-65-6 | 95+% | 5g |
$196 | 2021-06-16 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD241807-1g |
(2,6-Dibromophenyl)methanol |
1013031-65-6 | 98% | 1g |
¥346.0 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GI850-200mg |
(2,6-Dibromophenyl)methanol |
1013031-65-6 | 98% | 200mg |
124.0CNY | 2021-07-12 | |
| abcr | AB489184-1 g |
(2,6-Dibromophenyl)methanol; . |
1013031-65-6 | 1g |
€152.00 | 2022-07-29 | ||
| ChemScence | CS-M3140-10g |
2,6-Dibromobenzyl alcohol |
1013031-65-6 | 99.64% | 10g |
$284.0 | 2022-04-28 | |
| eNovation Chemicals LLC | Y1196952-5g |
2,6-Dibromobenzyl Alcohol |
1013031-65-6 | 95% | 5g |
$245 | 2023-09-03 | |
| Enamine | EN300-1266472-0.05g |
(2,6-dibromophenyl)methanol |
1013031-65-6 | 95% | 0.05g |
$19.0 | 2023-07-10 | |
| abcr | AB489184-250 mg |
(2,6-Dibromophenyl)methanol; . |
1013031-65-6 | 250MG |
€99.40 | 2022-07-29 |
(2,6-Dibromophenyl)methanol 関連文献
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
(2,6-Dibromophenyl)methanolに関する追加情報
(2,6-Dibromophenyl)methanol
The compound with CAS No. 1013031-65-6, commonly referred to as (2,6-Dibromophenyl)methanol, is a highly specialized organic compound with significant applications in various scientific and industrial domains. This compound is characterized by its unique structure, which includes a methanol group attached to a dibromophenyl ring. The dibromophenyl moiety contributes to its distinct chemical properties, making it a valuable molecule in research and development.
Recent advancements in synthetic chemistry have enabled the precise synthesis of (2,6-Dibromophenyl)methanol, allowing researchers to explore its potential in diverse fields. One of the most promising areas of application is in the development of advanced materials. Scientists have discovered that this compound can serve as a building block for creating novel polymers with enhanced thermal stability and mechanical strength. These polymers have the potential to revolutionize industries such as aerospace and electronics, where high-performance materials are critical.
In addition to its role in materials science, (2,6-Dibromophenyl)methanol has shown remarkable potential in pharmacology. Researchers have found that this compound exhibits bioactivity against certain enzymes involved in metabolic disorders. This discovery has sparked interest in exploring its therapeutic applications, particularly in the treatment of conditions such as diabetes and obesity. Ongoing studies are focusing on optimizing its bioavailability and minimizing potential side effects to pave the way for clinical trials.
The synthesis of (2,6-Dibromophenyl)methanol involves a multi-step process that requires precise control over reaction conditions. The starting material is typically bromobenzene derivatives, which undergo bromination followed by hydroxylation to yield the desired product. Recent innovations in catalytic systems have significantly improved the efficiency of this synthesis, reducing production costs and enhancing scalability.
From an environmental perspective, understanding the degradation pathways of (2,6-Dibromophenyl)methanol is crucial for assessing its ecological impact. Studies have shown that this compound undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in natural ecosystems. However, further research is needed to evaluate its long-term effects on aquatic life and soil microorganisms.
In conclusion, (2,6-Dibromophenyl)methanol is a versatile compound with vast potential across multiple disciplines. Its unique chemical properties and recent breakthroughs in synthesis and application make it a focal point for ongoing research. As scientists continue to unravel its capabilities, this compound is poised to contribute significantly to advancements in materials science, pharmacology, and environmental sustainability.
1013031-65-6 ((2,6-Dibromophenyl)methanol) 関連製品
- 1049745-41-6((2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride)
- 2549030-55-7(2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine)
- 863586-67-8(N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzenesulfonamide)
- 2137581-98-5(Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate)
- 58706-66-4(N-acetyl-N-methyl-β-Alanine)
- 1373156-22-9(5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl]-)
- 2171352-14-8(2-{2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid)
- 35202-55-2((3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine;hydrochloride)
- 872591-29-2(3-(3,5-dimethylphenyl)-6-2-(4-methoxyphenyl)-2-oxoethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 796600-15-2(2-Chloro-4-fluoro-3-methylbenzonitrile)
